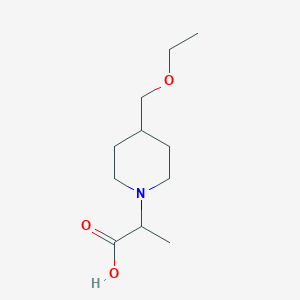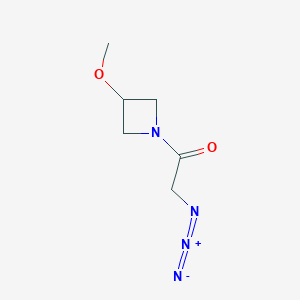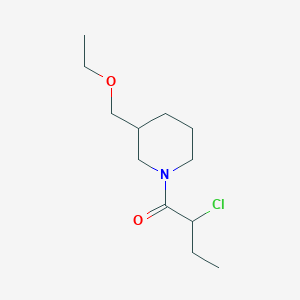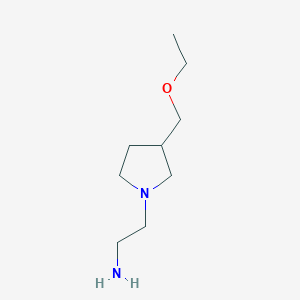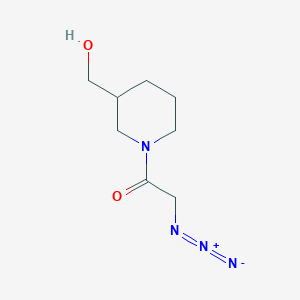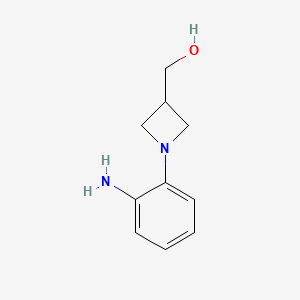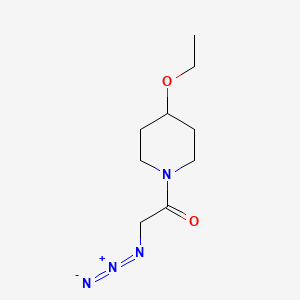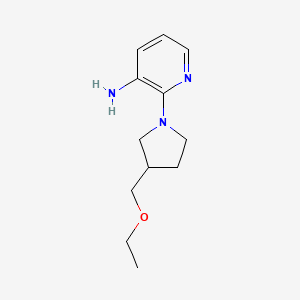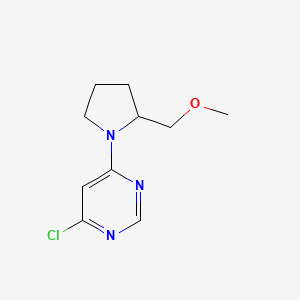
4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound has a molecular formula of C10H14ClN3O and a molecular weight of 227.69 g/mol.
Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
This compound, featuring a pyrrolidine ring, is utilized in drug discovery due to its potential to create diverse biologically active molecules. The pyrrolidine ring is a non-planar, saturated five-membered ring containing nitrogen, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule . This structural feature is significant in the design of new compounds with varied biological profiles, particularly in the development of novel therapeutic agents.
Neuroprotective Agents
In the realm of neurodegenerative diseases, derivatives of this compound have been investigated for their neuroprotective and anti-neuroinflammatory properties. These properties are crucial in the treatment of conditions such as Alzheimer’s and Parkinson’s disease. The pyrrolidine ring’s ability to modulate biological activity makes it a valuable scaffold in synthesizing compounds that can protect neuronal cells from damage or degeneration .
Anticancer Research
The pyrimidine moiety of this compound is explored for its anticancer potential. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antitumor effects. Research into the structure-activity relationship (SAR) of these compounds can lead to the discovery of new anticancer drugs with improved efficacy and selectivity .
Antimicrobial Applications
The compound’s pyrimidine ring has been associated with antimicrobial activity. Studies have shown that substituents on the pyrimidine ring can significantly affect antibacterial properties, making it a promising candidate for developing new antibiotics to combat resistant strains of bacteria .
Agrochemicals
In agriculture, pyrimidine derivatives are used as fungicides, insecticides, acaricides, and herbicides. The structural diversity afforded by the pyrrolidine and pyrimidine rings allows for the synthesis of compounds that can protect crops from various pests and diseases .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactive sites allow for various substitutions, making it a versatile building block for constructing more complex molecules. The pyrrolidine ring, in particular, is a common feature in many natural products and synthetic drugs, underscoring its importance in synthetic organic chemistry .
Dyestuff Industry
While less common, pyrimidine derivatives have potential applications in the dyestuff industry. Their structural properties can be harnessed to develop new dyes with specific characteristics for various industrial applications .
Pharmacokinetics and ADME/Tox Studies
The introduction of heteroatomic fragments like those in 4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine can modify physicochemical parameters, which is beneficial for optimizing ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles of drug candidates. This optimization is crucial for ensuring the safety and efficacy of new pharmaceuticals .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence biological activity, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Zukünftige Richtungen
The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, present in “4-Chloro-6-(2-(methoxymethyl)pyrrolidin-1-yl)pyrimidine”, is one such scaffold. Future research could explore the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-15-6-8-3-2-4-14(8)10-5-9(11)12-7-13-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGKCZDEONWFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)


